molecular formula C9H17NO2S B2681336 2-Pentyl-1,3-thiazolidine-4-carboxylic acid CAS No. 69588-05-2

2-Pentyl-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B2681336
CAS No.: 69588-05-2
M. Wt: 203.3
InChI Key: YAHGGWNXWOIXJD-UHFFFAOYSA-N
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Description

2-Pentyl-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound with the molecular formula C9H17NO2S. It is characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pentyl-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 1,2-aminothiols with aldehydes. This reaction is known for its fast kinetics and stability under physiological conditions . The reaction can be carried out without the need for a catalyst, making it efficient and biocompatible .

Industrial Production Methods: Industrial production methods for this compound often employ green chemistry principles to enhance yield, purity, and selectivity. Techniques such as multicomponent reactions, click reactions, and nano-catalysis are commonly used . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Pentyl-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the thiazolidine ring into more oxidized forms.

    Reduction: Reducing agents can be used to modify the compound, often leading to the formation of different thiazolidine derivatives.

    Substitution: Substitution reactions involve replacing one functional group with another, which can be achieved using various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce different thiazolidine derivatives .

Scientific Research Applications

2-Pentyl-1,3-thiazolidine-4-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-(1,2,3,4,5-Pentahydroxy-pentyl)-thiazolidine-4-carboxylic acid
  • 2-(2-Hydroxy-phenyl)-thiazolidine-4-carboxylic acid
  • 2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid

Uniqueness: 2-Pentyl-1,3-thiazolidine-4-carboxylic acid is unique due to its specific pentyl side chain, which imparts distinct chemical and biological properties. This side chain can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .

Conclusion

This compound is a versatile compound with significant potential in multiple fields. Its unique structure and reactivity make it an important subject of study in both academic and industrial research.

Properties

IUPAC Name

2-pentyl-1,3-thiazolidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.04.19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2S/c1-2-3-4-5-8-10-7(6-13-8)9(11)12/h7-8,10H,2-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHGGWNXWOIXJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1NC(CS1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69588-05-2
Record name 2-pentyl-1,3-thiazolidine-4-carboxylic acid
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